molecular formula C14H16N2OS B12743878 1-Ethylthio-6-methoxy-3,4-dihydro-9H-pyrido(3,4-b)indole CAS No. 102206-94-0

1-Ethylthio-6-methoxy-3,4-dihydro-9H-pyrido(3,4-b)indole

Cat. No.: B12743878
CAS No.: 102206-94-0
M. Wt: 260.36 g/mol
InChI Key: JTVQZSWLCLOCSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethylthio-6-methoxy-3,4-dihydro-9H-pyrido(3,4-b)indole is a heterocyclic compound that belongs to the indole family Indole derivatives are significant in natural products and drugs due to their diverse biological activities

Chemical Reactions Analysis

Types of Reactions

1-Ethylthio-6-methoxy-3,4-dihydro-9H-pyrido(3,4-b)indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols, amines, or halides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

1-Ethylthio-6-methoxy-3,4-dihydro-9H-pyrido(3,4-b)indole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1-Ethylthio-6-methoxy-3,4-dihydro-9H-pyrido(3,4-b)indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors to exert antimicrobial effects .

Properties

CAS No.

102206-94-0

Molecular Formula

C14H16N2OS

Molecular Weight

260.36 g/mol

IUPAC Name

1-ethylsulfanyl-6-methoxy-4,9-dihydro-3H-pyrido[3,4-b]indole

InChI

InChI=1S/C14H16N2OS/c1-3-18-14-13-10(6-7-15-14)11-8-9(17-2)4-5-12(11)16-13/h4-5,8,16H,3,6-7H2,1-2H3

InChI Key

JTVQZSWLCLOCSV-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NCCC2=C1NC3=C2C=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.